2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide
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Description
2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide is a useful research compound. Its molecular formula is C14H18BrNO4S and its molecular weight is 376.27. The purity is usually 95%.
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Biological Activity
2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide is a synthetic compound with a complex structure featuring a bromophenoxy group, a thiolane ring, and an acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H22BrNO4S, with a molecular weight of 404.32 g/mol. The presence of a bromine atom enhances its lipophilicity, which may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C16H22BrNO4S |
Molecular Weight | 404.32 g/mol |
CAS Number | 874788-47-3 |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets in proteins, while the thiolane ring and acetamide moiety could participate in hydrogen bonding or electrostatic interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Enzyme Inhibition : Compounds with bromophenoxy groups have shown potential as inhibitors of kinases involved in cancer pathways. For instance, studies have demonstrated that brominated phenolic compounds can inhibit specific kinases, suggesting a similar potential for this compound.
- Antimicrobial Activity : The thiolane ring structure may confer antimicrobial properties, as similar compounds have been reported to exhibit such activities.
Case Studies
Several studies have explored the biological effects of structurally related compounds:
- Inhibition of Kinases : A study investigated the inhibitory effects of brominated phenolic compounds on various kinases, revealing IC50 values that suggest effective inhibition at low concentrations. This points toward the potential utility of this compound in cancer therapy.
- Antimicrobial Testing : Another study assessed the antimicrobial properties of compounds containing thiolane rings. Results indicated that these compounds exhibited significant activity against Gram-positive bacteria, which may extend to our compound based on structural similarities.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of Bromophenoxy Intermediate : Bromination of phenol followed by alkylation.
- Synthesis of Thiolane Ring : Cyclization involving suitable dithiols and subsequent oxidation.
- Coupling Reaction : Final coupling with acetamide under basic conditions.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c1-2-16(12-7-8-21(18,19)10-12)14(17)9-20-13-5-3-11(15)4-6-13/h3-6,12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIILIHZTOXEFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.